molecular formula C20H25NO3 B2517239 (S)-2-Amino-3-(4-benzyloxy-phenyl)-propionic acid tert-butyl ester CAS No. 217172-40-2

(S)-2-Amino-3-(4-benzyloxy-phenyl)-propionic acid tert-butyl ester

Cat. No.: B2517239
CAS No.: 217172-40-2
M. Wt: 327.424
InChI Key: ASBKSHPOOMGXGM-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-3-(4-benzyloxy-phenyl)-propionic acid tert-butyl ester is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, which includes a benzyloxy group attached to a phenyl ring, makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4-benzyloxy-phenyl)-propionic acid tert-butyl ester typically involves the following steps:

    Protection of the amino group: The amino group of the starting material is protected using a tert-butyl ester group to prevent unwanted reactions during subsequent steps.

    Introduction of the benzyloxy group: The phenyl ring is functionalized with a benzyloxy group through a nucleophilic substitution reaction.

    Formation of the chiral center: The chiral center is introduced via asymmetric synthesis, often using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-benzyloxy-phenyl)-propionic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the ester group can produce alcohols.

Scientific Research Applications

(S)-2-Amino-3-(4-benzyloxy-phenyl)-propionic acid tert-butyl ester has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.

    Material Science: Its unique structure makes it useful in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-benzyloxy-phenyl)-propionic acid tert-butyl ester involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(4-methoxy-phenyl)-propionic acid tert-butyl ester: Similar structure but with a methoxy group instead of a benzyloxy group.

    (S)-2-Amino-3-(4-hydroxy-phenyl)-propionic acid tert-butyl ester: Contains a hydroxy group instead of a benzyloxy group.

Uniqueness

(S)-2-Amino-3-(4-benzyloxy-phenyl)-propionic acid tert-butyl ester is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where the benzyloxy group plays a crucial role.

Properties

IUPAC Name

tert-butyl (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-20(2,3)24-19(22)18(21)13-15-9-11-17(12-10-15)23-14-16-7-5-4-6-8-16/h4-12,18H,13-14,21H2,1-3H3/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBKSHPOOMGXGM-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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